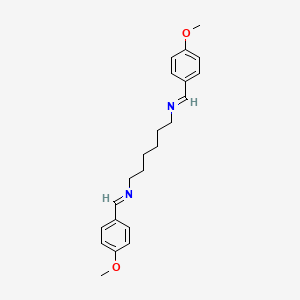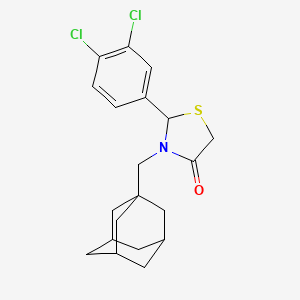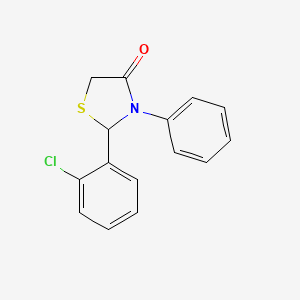![molecular formula C15H14Cl2N2O3 B11701138 4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)
4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide is a chemical compound known for its unique structure and properties It is a derivative of butanoic acid hydrazide and is characterized by the presence of dichlorophenoxy and furylmethylene groups
Métodos De Preparación
The synthesis of 4-(2,4-dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide typically involves the reaction of 4-(2,4-dichlorophenoxy)butanoic acid hydrazide with furfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(2,4-Dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(2,4-Dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenoxy)butanoic acid hydrazide: This compound is a precursor in the synthesis of 4-(2,4-dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide and shares some structural similarities.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide that also contains the dichlorophenoxy group, highlighting the versatility of this functional group in different chemical contexts.
The uniqueness of 4-(2,4-dichlorophenoxy)-N’-[(1E)-2-furylmethylene]butanohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14Cl2N2O3 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C15H14Cl2N2O3/c16-11-5-6-14(13(17)9-11)22-8-2-4-15(20)19-18-10-12-3-1-7-21-12/h1,3,5-7,9-10H,2,4,8H2,(H,19,20)/b18-10+ |
Clave InChI |
VLBAWQOWUDHOLR-VCHYOVAHSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701071.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11701073.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701088.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)


![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701123.png)
![(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)

